molecular formula C8H8KN3O3S2 B12676071 Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate CAS No. 94349-57-2

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate

Cat. No.: B12676071
CAS No.: 94349-57-2
M. Wt: 297.4 g/mol
InChI Key: BTQPEECHFUDJPL-VRTOBVRTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is a chemical compound with the molecular formula C8H8KN3O3S2 It is known for its unique structure, which includes a benzothiazole ring, a hydrazono group, and a sulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate typically involves the reaction of 2-aminothiophenol with methyl isothiocyanate to form 2-methylbenzothiazole. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazono group. Finally, the sulphonation of the compound is achieved using potassium sulfite under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazono-2,3-dihydro-3-methylbenzothiazole: Lacks the sulphonate group, resulting in different solubility and reactivity.

    Potassium 2-hydrazono-2,3-dihydrobenzothiazole-5-sulphonate: Similar structure but without the methyl group, affecting its chemical properties and applications.

Uniqueness

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is unique due to the presence of both the hydrazono and sulphonate groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

94349-57-2

Molecular Formula

C8H8KN3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonate

InChI

InChI=1S/C8H9N3O3S2.K/c1-11-6-4-5(16(12,13)14)2-3-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+;

InChI Key

BTQPEECHFUDJPL-VRTOBVRTSA-M

Isomeric SMILES

CN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])S/C1=N/N.[K+]

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)[O-])SC1=NN.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.